6-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine
Description
Significance of Nitrogen Heterocycles in Contemporary Organic and Chemical Biology Research
Nitrogen-containing heterocycles are a cornerstone of modern organic and medicinal chemistry. These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, are fundamental to life, forming the core of essential biomolecules such as the nucleobases in DNA and RNA, amino acids like proline and tryptophan, and vitamins. Their structural diversity and ability to participate in various non-covalent interactions, including hydrogen bonding and metal coordination, make them indispensable scaffolds in drug discovery.
Approximately 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) feature at least one nitrogen heterocycle. Their prevalence is due to their capacity to mimic natural substrates and bind effectively to biological targets like enzymes and receptors. This interaction is key to their deployment as antibacterial, anticancer, antiviral, and anti-inflammatory agents. Beyond pharmaceuticals, nitrogen heterocycles are integral to agrochemicals, polymers, and corrosion inhibitors, highlighting their broad industrial and scientific importance.
Overview of the Pyrrolo[3,2-c]pyridine Core Structure and its Positional Isomers
The pyrrolo[3,2-c]pyridine core is a bicyclic heteroaromatic system formed by the fusion of a five-membered pyrrole (B145914) ring and a six-membered pyridine (B92270) ring. This scaffold belongs to a larger family of isomers known as pyrrolopyridines or, more commonly, azaindoles. The specific arrangement of the nitrogen atoms and the fusion points of the rings define the distinct chemical properties and biological activities of each isomer.
The term "azaindole" reflects that these structures are analogues of indole (B1671886) where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom. 1H-pyrrolo[3,2-c]pyridine is specifically referred to as 5-azaindole. The various positional isomers are critical as they present different electronic distributions and hydrogen bonding capabilities, which significantly influence their interactions with biological targets.
Table 1: Positional Isomers of Pyrrolopyridine (Azaindoles)
| Isomer Name | Common Name |
|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | 7-Azaindole |
| 1H-Pyrrolo[3,2-b]pyridine | 4-Azaindole |
| 1H-Pyrrolo[2,3-c]pyridine | 6-Azaindole |
| 1H-Pyrrolo[3,2-c]pyridine | 5-Azaindole |
| 1H-Pyrrolo[3,4-b]pyridine | - |
| 1H-Pyrrolo[3,4-c]pyridine | - |
Historical Context and Prior Research on Pyrrolo[3,2-c]pyridine Derivatives
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with research demonstrating its potential across various therapeutic areas. Early synthetic work focused on establishing reliable methods to construct this heterocyclic system, often involving multi-step sequences starting from substituted pyridines. nih.govnih.gov
More recent investigations have centered on the biological activities of its derivatives. Notably, compounds incorporating the 1H-pyrrolo[3,2-c]pyridine core have been developed as potent inhibitors of key cellular signaling proteins. For instance, a series of derivatives were synthesized and evaluated as inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in inflammatory disorders and certain cancers. nih.gov Another line of research has successfully designed 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization, a validated strategy for cancer therapy. These compounds act as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. nih.gov
Table 2: Selected Research Findings on 1H-Pyrrolo[3,2-c]pyridine Derivatives
| Research Area | Target | Finding | Reference |
|---|---|---|---|
| Oncology / Inflammation | FMS Kinase (CSF-1R) | A derivative (Compound 1r) showed potent FMS kinase inhibition with an IC₅₀ of 30 nM. | nih.gov |
| Oncology | Tubulin Polymerization | A derivative (Compound 10t) exhibited potent anticancer activity against HeLa cells with an IC₅₀ of 0.12 μM. | nih.gov |
Rationale for Investigation of 6-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine
The incorporation of fluorine into bioactive molecules is a widely used strategy in modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly and beneficially alter the physicochemical and pharmacological profile of a parent compound.
Strategically placing fluorine on a heterocyclic ring can block sites susceptible to metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. nih.gov Furthermore, fluorine substitution can modulate the acidity or basicity (pKa) of nearby functional groups, which can enhance binding affinity to a target protein or improve membrane permeability. The introduction of fluorine can also lead to increased lipophilicity, which may improve absorption and distribution within the body. researchgate.net This approach has been successfully applied in numerous approved drugs, including antibiotics like the fluoroquinolones, where a C-6 fluorine atom is crucial for potent antibacterial activity. mdpi.com
Table 3: Key Effects of Fluorine Substitution in Medicinal Chemistry
| Property Affected | Consequence |
|---|---|
| Metabolic Stability | Blocks metabolic oxidation, increasing drug half-life. |
| Binding Affinity | Alters electronic properties, potentially increasing target binding. |
| Lipophilicity | Can increase lipophilicity, improving membrane permeability and absorption. |
| pKa | Modulates acidity/basicity of nearby groups, affecting solubility and receptor interaction. |
The specific investigation of this compound is driven by a rational design approach that combines the proven utility of the core scaffold with the known benefits of specific functionalization. The primary research objectives for this compound are:
To Synthesize a Novel Scaffold: The primary goal is to establish a viable synthetic route to this previously underexplored molecule, thereby creating a new chemical entity for biological screening.
To Leverage the Privileged Core: Based on prior research, the 1H-pyrrolo[3,2-c]pyridine core is an effective scaffold for developing kinase and tubulin inhibitors. nih.govnih.gov The objective is to use this foundation to create new derivatives with potential anticancer or anti-inflammatory properties.
To Enhance Pharmacokinetic and Pharmacodynamic Properties: The introduction of a fluorine atom at the 6-position and a methyl group at the 7-position is a deliberate strategy. The fluorine atom is intended to improve metabolic stability and potentially enhance binding affinity to biological targets. The methyl group can provide beneficial hydrophobic interactions within a target's binding pocket and can fine-tune the electronic nature of the aromatic system.
To Explore New Biological Activities: By combining the pyrrolo[3,2-c]pyridine core with fluorine, researchers aim to explore whether this specific combination can unlock novel biological activities, such as antibacterial effects, drawing a parallel to the success of 6-fluoroquinolones. mdpi.comresearchgate.net
In essence, the investigation of this compound is aimed at creating a next-generation scaffold with the potential for improved drug-like properties, targeting validated therapeutic areas while also exploring new biological applications.
Properties
IUPAC Name |
6-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-7-6(2-3-10-7)4-11-8(5)9/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEGSMZJSONLQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CN=C1F)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201260164 | |
| Record name | 6-Fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-93-4 | |
| Record name | 6-Fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Fluoro 7 Methyl 1h Pyrrolo 3,2 C Pyridine
Retrosynthetic Analysis and Strategic Bond Disconnections
A plausible retrosynthetic analysis for 6-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine begins with the disconnection of the pyrrole (B145914) ring, a common strategy for azaindole synthesis. This leads to a substituted pyridine (B92270) precursor. The key strategic bond disconnections would be the C-N and C-C bonds of the pyrrole ring. This approach simplifies the target molecule into more readily available or synthetically accessible pyridine-based starting materials.
Further disconnection of the substituents on the pyridine ring, namely the fluoro and methyl groups, would lead to a simpler pyridine core. The introduction of these groups can be envisioned via electrophilic or nucleophilic substitution reactions on a pre-formed pyrrolo[3,2-c]pyridine core or, more strategically, on an earlier pyridine intermediate. A generalized retrosynthetic pathway is depicted below:
Interactive Data Table: Retrosynthetic Analysis of this compound
| Target Molecule | Key Disconnections | Precursor Molecules |
| This compound | Pyrrole ring C-N and C-C bonds | Substituted 3-amino-4-halopyridine derivative |
| Substituted 3-amino-4-halopyridine derivative | Fluoro and methyl group additions | 3-Amino-4-chloropyridine |
This analysis suggests that a key intermediate would be a suitably functionalized pyridine, which can then be elaborated to construct the fused pyrrole ring.
Multistep Synthetic Routes and Reaction Optimizations
Based on the retrosynthetic analysis, a forward synthesis can be devised. The construction of the target molecule involves the sequential formation of the substituted pyridine ring followed by the annulation of the pyrrole ring.
The formation of the pyrrole ring fused to a pyridine core is a critical step in the synthesis of pyrrolo[3,2-c]pyridines. One common approach involves the cyclization of a substituted aminopyridine with a suitable three-carbon synthon. For instance, a starting material such as a 3-amino-4-halopyridine can undergo a palladium-catalyzed cross-coupling reaction with an alkyne, followed by an intramolecular cyclization to form the pyrrole ring. nbuv.gov.ua
Another strategy involves the condensation of a nitropyridine with diethyl oxalate, followed by reductive cyclization to yield a pyrrolo[2,3-c]pyridine-2-carboxylate ester, which can be a versatile intermediate. nbuv.gov.ua While this is for a different isomer, the principle can be adapted.
The synthesis of the pyridine ring with the desired substitution pattern is a foundational aspect of this methodology. Often, the synthesis starts with a commercially available, appropriately substituted pyridine derivative. For instance, a multi-step synthesis of dihydropyrrolo[3,2-c]pyridine-4-one derivatives has been reported starting from 3,4-bis(ethoxycarbonyl)pyrrole. rasayanjournal.co.in This pyrrole derivative is then subjected to a series of reactions to build the fused pyridine ring.
In a different approach, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines started from 2-bromo-5-methylpyridine (B20793). nih.gov This starting material was then elaborated through a series of reactions including oxidation, nitration, and condensation to form the pyrrolo[3,2-c]pyridine core. nih.gov
The introduction of fluorine into a pyridine ring can be a challenging transformation. harvard.edu One method involves the use of electrophilic fluorinating agents like Selectfluor® on a dihydropyridine (B1217469) intermediate, which can then be aromatized to the corresponding fluoropyridine. nih.gov The regioselectivity of this fluorination is a critical aspect that needs to be carefully controlled. eurekalert.org The presence of fluorine can significantly alter the physicochemical properties of the molecule. nih.gov
The methyl group can be introduced at various stages of the synthesis. If a starting material like 2-bromo-5-methylpyridine is used, the methyl group is already in place. nih.gov Alternatively, a methyl group can be introduced via cross-coupling reactions, such as a Suzuki or Stille coupling, on a halogenated pyrrolo[3,2-c]pyridine intermediate.
Catalytic methods offer efficient and elegant ways to construct the pyrrolo[3,2-c]pyridine scaffold. A synergetic copper/zinc-catalyzed one-step annulation reaction of 2-amino(hetero)arylnitriles with ynamide-derived buta-1,3-diynes has been reported to produce 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives in moderate to good yields. rsc.orgrsc.org This method involves a double cyclization pathway and demonstrates the power of cooperative catalysis in constructing complex heterocyclic systems. rsc.orgrsc.org
Palladium-catalyzed reactions are also widely used in the synthesis of azaindoles. researchgate.net These can include cross-coupling reactions to form key C-C or C-N bonds, as well as cyclization reactions to construct the pyrrole ring.
Interactive Data Table: Key Reactions in the Synthesis of this compound
| Reaction Step | Reagents and Conditions | Purpose |
| Pyrrole Ring Formation | Palladium catalyst, alkyne, base | Construction of the fused pyrrole ring via cross-coupling and cyclization |
| Pyridine Ring Formation | Starting from a substituted pyrrole | Annulation of the pyridine ring through a series of functional group transformations |
| Fluorination | Selectfluor® | Introduction of the fluorine atom onto the pyridine ring |
| Methylation | Organometallic reagent, palladium catalyst | Introduction of the methyl group via cross-coupling |
| Catalytic Annulation | Copper/Zinc catalysts, 2-aminonitrile, buta-1,3-diyne | One-pot synthesis of the pyrrolo[3,2-c]pyridine core |
Alternative Synthetic Strategies for Pyrrolo[3,2-c]pyridine Systems
Beyond the multistep and catalytic approaches, other synthetic strategies have been developed for the synthesis of pyrrolo[3,2-c]pyridine systems and related heterocycles. The Pictet-Spengler reaction, for instance, is a powerful tool for the synthesis of tetrahydro-β-carbolines and can be adapted for the synthesis of related fused heterocyclic systems like tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.
The Bischler-Napieralski reaction is another classical method for the synthesis of dihydroisoquinolines, which can be a starting point for further elaboration into more complex fused systems. beilstein-journals.org Additionally, tandem or cascade reactions, where multiple bonds are formed in a single operation, offer an efficient and atom-economical approach to these structures.
Cyclization Reactions for Ring Formation
The formation of the bicyclic pyrrolopyridine system is the cornerstone of the synthesis. Several classical and modern cyclization strategies can be employed to construct the 1H-pyrrolo[3,2-c]pyridine scaffold.
One effective method is a modified Leimgruber-Batcho indole (B1671886) synthesis. This approach typically begins with a substituted pyridine precursor, such as a 2-bromo-5-methylpyridine derivative. nih.gov The key steps involve nitration of the pyridine ring at the 4-position, followed by reaction with an N,N-dimethylformamide acetal (B89532) to generate a vinylogous amine. Subsequent reductive cyclization, often facilitated by iron powder in acetic acid, yields the desired pyrrole ring fused to the pyridine core. nih.gov This sequence can produce a 6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine intermediate, which is a versatile precursor for further modifications. nih.gov
Another powerful strategy involves a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. nih.gov This method starts with a suitably functionalized pyridine, for instance, a 4-amino-5-halopyridine. A palladium-catalyzed Sonogashira coupling with a terminal alkyne introduces the necessary carbon framework. The subsequent cyclization to form the pyrrole ring is typically mediated by a base, providing a direct route to the pyrrolopyridine core. nih.gov This approach offers flexibility in introducing substituents on the pyrrole ring based on the choice of the alkyne coupling partner.
The Paal-Knorr pyrrole synthesis offers a pathway to the saturated core, which would require a subsequent aromatization step. beilstein-journals.orgnih.gov This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgorganic-chemistry.org For the synthesis of the target scaffold, an intermediate such as a 3-(2-oxopropyl)piperidin-4-one can be cyclized to form a tetrahydro-1H-pyrrolo[3,2-c]pyridine. beilstein-journals.orgnih.gov While effective for the core structure, this route is less direct if the final aromatic compound is desired.
| Method | Typical Starting Materials | Key Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| Leimgruber-Batcho Type | Substituted 4-nitropyridine | DMF-DMA, Fe/AcOH (reductive cyclization) | Forms the pyrrole ring onto a pyridine precursor | nih.gov |
| Sonogashira Coupling/Cyclization | 4-Amino-5-halopyridine, terminal alkyne | Pd catalyst, Cu(I) cocatalyst; Base (for cyclization) | Builds the pyrrole ring via C-C bond formation and subsequent annulation | nih.gov |
| Paal-Knorr Synthesis | 1,4-dicarbonyl equivalent (e.g., 3-(2-oxopropyl)piperidin-4-one) | Ammonia or primary amine, acid/heat | Forms a saturated (tetrahydro) pyrrolopyridine core requiring aromatization | beilstein-journals.orgnih.govwikipedia.org |
Palladium-Catalyzed Cross-Coupling Methodologies for Derivatization
Once the 1H-pyrrolo[3,2-c]pyridine core is established, palladium-catalyzed cross-coupling reactions are indispensable tools for introducing a wide array of functional groups, a process known as derivatization. These reactions typically utilize a halogenated pyrrolopyridine intermediate, such as the 6-bromo derivative mentioned previously. nih.govsemanticscholar.org
The Suzuki-Miyaura coupling is a prominent method used to form carbon-carbon bonds. It involves the reaction of the 6-bromo-1H-pyrrolo[3,2-c]pyridine with an aryl- or vinylboronic acid (or its ester) in the presence of a palladium catalyst and a base. nih.gov This reaction is highly versatile for installing diverse aryl or heteroaryl substituents at the C6 position of the scaffold.
The Buchwald-Hartwig amination is another critical palladium-catalyzed reaction for forming carbon-nitrogen bonds. This methodology allows for the coupling of the 6-bromo intermediate with various primary or secondary amines to introduce substituted amino groups. nih.gov This is particularly useful in medicinal chemistry for modulating the pharmacological properties of the molecule.
While less specifically documented for this exact scaffold, other standard cross-coupling reactions such as the Stille, Heck, and Sonogashira reactions are also highly applicable for the derivatization of halo-azaindoles, enabling the formation of C-C bonds with organostannanes, alkenes, and terminal alkynes, respectively. nih.gov
| Reaction Name | Bond Formed | Coupling Partners | Typical Catalyst/Ligand System | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C(sp²)–C(sp²) | Aryl/vinyl halide + Aryl/vinyl boronic acid | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | nih.gov |
| Buchwald-Hartwig Amination | C(sp²)–N | Aryl halide + Amine | Pd₂(dba)₃ / BINAP or other phosphine (B1218219) ligands | nih.gov |
| Sonogashira Coupling | C(sp²)–C(sp) | Aryl halide + Terminal alkyne | PdCl₂(PPh₃)₂, CuI | nih.gov |
| Heck Coupling | C(sp²)–C(sp²) | Aryl halide + Alkene | Pd(OAc)₂ | nih.gov |
Domino and Multicomponent Reaction Strategies
Domino and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by combining multiple transformations into a single synthetic operation. These strategies are particularly powerful for rapidly assembling complex heterocyclic structures like this compound.
A notable domino strategy is the palladium-catalyzed heteroannulation involving a Sonogashira coupling followed by an in-situ cyclization, as previously mentioned. nih.gov This sequence, which builds the pyrrole ring onto a pyridine precursor in one pot, is a prime example of a domino process that minimizes intermediate isolation and purification steps.
Researchers have also developed catalyst-free domino reactions in environmentally benign solvents like water. One such strategy involves the reaction of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates and 1,3-dicarbonyl compounds to afford 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives in high yields. proquest.comresearchgate.net The simplicity and green nature of this approach make it highly attractive.
Furthermore, sophisticated palladium-catalyzed tandem reactions have been devised to construct saturated hexahydro-1H-pyrrolo[3,2-c]pyridine frameworks from 1,3-enynes and imines. researchgate.netresearchgate.net This cascade process involves multiple steps, including vinylogous addition and allylic amination, to rapidly build molecular complexity.
| Strategy | Key Components | Notable Features | Resulting Scaffold | Reference |
|---|---|---|---|---|
| Domino Sonogashira/Cyclization | 4-Amino-5-halopyridine, alkyne | Pd-catalyzed, one-pot procedure | 1H-Pyrrolo[3,2-c]pyridine | nih.gov |
| Catalyst-Free Domino Reaction | 4-Aminopyridin-2(1H)-one, arylglyoxal, 1,3-dicarbonyl | Performed in water, high efficiency, simple work-up | 4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine | proquest.comresearchgate.net |
| Palladium-Catalyzed Tandem Reaction | 1,3-Enyne, imine | Cascade reaction building complex stereochemistry | Hexahydro-1H-pyrrolo[3,2-c]pyridine | researchgate.netresearchgate.net |
Purification and Isolation Techniques for the Compound
The isolation and purification of this compound from complex reaction mixtures are critical to obtaining material of high purity. Standard laboratory techniques are employed, often in combination, to achieve this.
Liquid-liquid extraction is the initial work-up step following a reaction. It is used to separate the crude product from inorganic salts and highly polar or nonpolar impurities. Typically, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane. nih.govnih.gov
Silica gel column chromatography is the most common method for purifying azaindole derivatives. nih.govnih.gov This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being eluted by a mobile phase (a solvent or solvent mixture). The choice of eluent, often a gradient of ethyl acetate in hexanes, is crucial for achieving good separation. nih.gov
Crystallization or recrystallization is a highly effective method for obtaining compounds in a very pure, crystalline form. This technique is particularly valuable for the final purification step and is essential for producing material suitable for analytical characterization or further use. proquest.com Solute crystallization from a suitable solvent system can be a powerful alternative to chromatography, especially on a larger scale. mdpi.com
| Technique | Purpose | Typical Application |
|---|---|---|
| Liquid-Liquid Extraction | Initial work-up and removal of bulk impurities (e.g., salts) | Post-reaction, before further purification |
| Column Chromatography | Separation of the target compound from byproducts and unreacted starting materials | Primary purification method for lab-scale synthesis |
| Crystallization/Recrystallization | Final purification to achieve high purity; removal of closely related impurities | To obtain analytical-grade material or for large-scale purification |
Scale-Up Considerations for Synthetic Procedures
Transitioning a synthetic route from laboratory-scale to large-scale production introduces a distinct set of challenges that must be addressed to ensure the process is safe, cost-effective, and robust.
A primary consideration is route selection . A synthetic pathway that is ideal on a gram scale may be unsuitable for kilogram-scale production. For instance, routes that require cryogenic temperatures, pyrophoric reagents (e.g., n-butyllithium), or extensive chromatographic purification are generally avoided. acs.org Instead, routes that utilize inexpensive starting materials and reagents, proceed at moderate temperatures, and yield a product that can be isolated by crystallization are highly preferred. The development of a robust, chromatography-free synthesis was a key consideration in the scale-up of a related 5-nitro-7-azaindole. acs.org
Process safety is paramount. Reactions with highly exothermic profiles or those that generate gaseous byproducts must be carefully engineered and controlled. The choice of solvents is also critical, with a focus on minimizing the use of toxic or environmentally harmful options.
The purification method is often the main bottleneck in scaling up. Reliance on column chromatography is impractical and expensive for large quantities. Therefore, developing a robust crystallization procedure is a critical aspect of process development. mdpi.comacs.org This may require extensive screening of solvents and conditions to ensure high yield and purity.
Finally, strategies that improve process efficiency , such as domino or one-pot reactions, are highly attractive for scale-up. By reducing the number of unit operations (reactions, isolations, purifications), these approaches can significantly lower costs, reduce waste, and shorten production timelines. proquest.com
| Challenge | Potential Solution / Strategy |
|---|---|
| Use of Hazardous Reagents (e.g., n-BuLi, strong acids) | Route scouting to identify alternative, safer reagents and reaction conditions. |
| Dependence on Chromatographic Purification | Development of robust crystallization or distillation procedures for product isolation. |
| High Cost of Starting Materials or Catalysts | Selection of routes that utilize inexpensive, commercially available materials; catalyst loading optimization. |
| Long and Inefficient Multi-Step Syntheses | Implementation of domino, one-pot, or convergent synthetic strategies to improve overall efficiency. |
Advanced Spectroscopic and Structural Characterization
X-ray Crystallography for Solid-State Molecular ArchitectureNo crystallographic data for 6-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine is present in the Cambridge Structural Database or other public repositories.
Crystal Growth and Quality AssessmentInformation regarding the methods for growing single crystals of this compound or assessing their quality for X-ray diffraction is not available.
While research exists for various isomers such as 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,4-c]pyridine, and for other derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold, the specific data required to construct a scientifically accurate article on this compound remains unpublished or inaccessible.
Determination of Unit Cell Parameters and Space Group
To date, single-crystal X-ray diffraction data for this compound has not been reported in crystallographic databases. Such an analysis would be required to determine the fundamental properties of its crystal lattice, including the unit cell dimensions (a, b, c, α, β, γ) and the crystal system. Furthermore, the determination of the space group would provide crucial information about the symmetry elements present within the crystal structure. Without this experimental data, a table of unit cell parameters cannot be generated.
Molecular Conformation, Bond Lengths, and Bond Angles
A detailed understanding of the molecular geometry of this compound is contingent upon the availability of its crystal structure. This would allow for the precise measurement of bond lengths between constituent atoms (e.g., C-C, C-N, C-F) and the bond angles that define the molecule's three-dimensional shape. This information is critical for understanding the electronic and steric effects of the fluoro and methyl substituents on the pyrrolopyridine core. In the absence of experimental crystallographic data, a definitive table of bond lengths and angles cannot be provided.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by various intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. An analysis of the crystal structure of this compound would be necessary to identify and characterize these interactions, which are fundamental to the material's bulk properties. As no crystal structure is currently available, a discussion of its specific intermolecular interactions and packing motifs is not possible.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Experimental Fourier-Transform Infrared (FT-IR) and Raman spectra for this compound are not available in the public domain. Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, characteristic vibrational modes would be expected for the N-H stretch of the pyrrole (B145914) ring, C-H stretches of the aromatic and methyl groups, C-N and C-C ring vibrations, and the C-F stretching vibration. A detailed assignment of these vibrational frequencies to specific molecular motions would require either experimental spectra or high-level computational modeling.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
There is a lack of reported Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, typically π→π* and n→π* transitions in aromatic systems. The absorption maxima (λmax) and molar absorptivity values would characterize the electronic structure of the pyrrolopyridine chromophore and the influence of the fluoro and methyl substituents on it. Without experimental data, the electronic absorption properties of this compound remain uncharacterized.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (If applicable)
The structure of this compound does not possess any stereocenters, and therefore, the molecule is achiral. Consequently, it would not exhibit optical activity, and chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are not applicable for its stereochemical assignment.
Chemical Reactivity and Derivatization Studies
Electrophilic Aromatic Substitution (EAS) Reactions on the Pyrrole (B145914) and Pyridine (B92270) Rings
Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic systems. In the context of 6-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine, the regioselectivity of such reactions is a critical consideration, influenced by the directing effects of the fused rings and their substituents.
Regioselectivity and Yield Optimization
While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively documented, the reactivity can be inferred from related pyrrolopyridine systems. The pyrrole ring is inherently more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. For the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole), electrophilic substitution reactions such as nitration, nitrosation, bromination, and iodination occur predominantly at the 3-position of the pyrrole ring. rsc.org This preference is attributed to the ability of the nitrogen atom in the pyrrole ring to stabilize the cationic intermediate formed during the reaction.
In the case of this compound, the 3-position of the pyrrole ring is also expected to be the most reactive site for electrophilic attack. The fluorine atom at the 6-position and the methyl group at the 7-position on the pyridine ring will have a lesser influence on the regioselectivity of substitution on the pyrrole ring. However, the electron-withdrawing nature of the fluorine atom deactivates the pyridine ring towards electrophilic substitution.
Optimization of reaction yields would typically involve careful selection of the electrophile, solvent, and temperature to control the reactivity and minimize potential side reactions.
Nucleophilic Substitution Reactions and Rearrangements
The presence of a fluorine atom on the pyridine ring renders the this compound scaffold susceptible to nucleophilic aromatic substitution (SNAr).
Investigation of Key Mechanistic Pathways
Nucleophilic aromatic substitution on pyridine and its derivatives generally occurs at the positions ortho and para (2- and 4-positions) to the nitrogen atom. stackexchange.com This is because the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate through resonance. stackexchange.com In this compound, the fluorine atom is located at the 6-position, which is ortho to the pyridine nitrogen. This position is therefore activated for nucleophilic attack.
The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group (in this case, the fluoride (B91410) ion). The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the ring. For fluorinated pyridines, the high electronegativity of fluorine makes the attached carbon atom highly electrophilic and facilitates nucleophilic attack. nih.gov
Functionalization of the N-H Position of the Pyrrole Moiety
The N-H proton of the pyrrole ring in this compound is acidic and can be removed by a suitable base to generate a nucleophilic anion. This anion can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at the N-1 position.
Common N-H functionalization reactions include alkylation, acylation, and protection with various protecting groups. For instance, in the synthesis of related 1H-pyrrolo[3,2-c]pyridine derivatives, the N-H position has been functionalized with aryl groups using copper(II) acetate (B1210297) and a boronic acid. nih.gov This demonstrates the feasibility of N-arylation under cross-coupling conditions. Alkylation can be achieved using alkyl halides in the presence of a base, while acylation can be performed with acyl chlorides or anhydrides.
Palladium-Catalyzed Functionalization at Various Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions can be envisioned at positions where a halide or a triflate group is present.
A recent study on the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives demonstrated a successful Suzuki cross-coupling reaction. nih.gov In this work, a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate was coupled with various arylboronic acids in the presence of a palladium catalyst (Pd(PPh₃)₄) and a base (K₂CO₃) to afford the corresponding 6-aryl derivatives in good yields. nih.gov This suggests that if a bromo or iodo analogue of this compound were available, similar palladium-catalyzed couplings, such as Suzuki, Stille, and Heck reactions, could be employed to introduce diverse substituents at the 6-position. Furthermore, palladium-catalyzed C-H activation could potentially be used to functionalize other positions on the ring system. beilstein-journals.org
Ring-Opening Reactions and Transformation Products
While specific studies on the ring-opening reactions of this compound are not available, related heterocyclic systems can undergo ring-opening under certain conditions. For instance, treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and alkali has been shown to cause ring-expansion to a 1,8-naphthyridine. rsc.org It is conceivable that under harsh reaction conditions or with specific reagents, the pyrrolo[3,2-c]pyridine core could undergo ring-opening or rearrangement reactions. For example, some pyrrole ring-opening and subsequent pyridine ring-closure reactions have been reported for other pyrrole derivatives. researchgate.net The specific transformation products would depend on the reaction conditions and the nature of the reagents employed.
Reactivity Towards Oxidation and Reduction Agents
The chemical behavior of the this compound scaffold in the presence of oxidizing and reducing agents is a critical aspect of its synthetic utility and potential metabolic fate. While specific studies on the oxidation and reduction of this compound are not extensively documented in publicly available literature, the reactivity of the broader 1H-pyrrolo[3,2-c]pyridine class of compounds provides significant insights.
Reactivity Towards Oxidation:
The pyridine nitrogen atom within the 1H-pyrrolo[3,2-c]pyridine ring system is susceptible to oxidation, a common reaction for pyridine and its derivatives. This transformation typically leads to the formation of the corresponding N-oxide. For instance, in the synthesis of various 1H-pyrrolo[3,2-c]pyridine derivatives, a related substituted pyridine, 2-bromo-5-methylpyridine (B20793), is oxidized using meta-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methylpyridine-1-oxide. semanticscholar.org This reaction is a foundational step in a multi-step synthesis, highlighting the feasibility of N-oxidation on the pyridine portion of the fused ring system. semanticscholar.org The introduction of an N-oxide functionality can significantly alter the electronic properties of the ring and provide a handle for further functionalization.
General protocols for the N-oxidation of pyridine derivatives often employ peroxides, such as hydrogen peroxide, in the presence of a catalyst, or peroxy acids like m-CPBA. researchgate.netorganic-chemistry.org These methods have been shown to be effective for a wide range of pyridine-containing molecules. researchgate.netorganic-chemistry.org
Reactivity Towards Reduction:
The 1H-pyrrolo[3,2-c]pyridine core is generally stable to common reducing conditions, allowing for the selective reduction of appended functional groups. A notable example is the reduction of a nitro group in a derivative of the core structure. In the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine, an intermediate containing a nitro group is reduced using iron powder in acetic acid. nih.gov This reaction proceeds efficiently without affecting the integrity of the fused aromatic rings, demonstrating the robustness of the pyrrolopyridine scaffold to these specific reducing conditions. nih.gov
Furthermore, catalytic hydrogenation is a widely used method for the reduction of the pyridine ring in various heterocyclic systems. While specific examples for this compound are not detailed, palladium-catalyzed reactions are known to facilitate the formation of hexahydro-1H-pyrrolo[3,2-c]pyridine architectures from suitable precursors, indicating that the pyridine portion of the ring can be reduced under certain catalytic conditions. researchgate.net
The table below summarizes the reactivity of related substituted 1H-pyrrolo[3,2-c]pyridine compounds towards oxidation and reduction agents based on available research.
Table 1: Reactivity of Substituted 1H-Pyrrolo[3,2-c]pyridine Derivatives
| Starting Material | Reagent(s) | Reaction Type | Product | Source |
|---|---|---|---|---|
| 2-bromo-5-methylpyridine | m-chloroperbenzoic acid (m-CPBA) | Oxidation (N-oxidation) | 2-bromo-5-methylpyridine-1-oxide | semanticscholar.org |
Computational and Theoretical Investigations
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (B3LYP) and ab initio methods, are fundamental to elucidating the molecular properties of 6-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine. These calculations provide a detailed picture of the molecule's electronic landscape.
Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)
The electronic structure of this compound can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
Theoretical calculations, such as those performed using DFT with a 6-311++G(d,p) basis set, can predict these energy values. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring, while the LUMO would likely be distributed across the pyridine (B92270) ring, influenced by the electron-withdrawing fluorine atom.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.50 |
| HOMO-LUMO Gap | 4.75 |
Electrostatic Potential Surface (ESP) Analysis
The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The ESP map of this compound would likely show regions of negative potential (red) around the nitrogen atom of the pyridine ring and the fluorine atom, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the pyrrole ring, suggesting these are sites for nucleophilic interaction.
Aromaticity and Tautomerism Studies
The aromaticity of the fused ring system in this compound can be assessed using computational methods such as the Nucleus-Independent Chemical Shift (NICS). Negative NICS values typically indicate aromatic character. ias.ac.in It is expected that both the pyrrole and pyridine rings would exhibit aromatic character.
Tautomerism is also an important consideration for this molecule. The proton on the pyrrole nitrogen can potentially migrate to the pyridine nitrogen, resulting in a tautomeric form. Quantum chemical calculations can be used to determine the relative energies of these tautomers, thereby predicting the most stable form. For 1H-pyrrolo[3,2-c]pyridines, the 1H tautomer is generally considered to be the most stable.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis of this compound is relatively straightforward due to its rigid bicyclic structure. The primary conformational freedom arises from the rotation of the methyl group. A potential energy surface (PES) scan for the rotation of this methyl group would likely show a low energy barrier, indicating relatively free rotation at room temperature. The planarity of the pyrrolopyridine ring system would be the dominant structural feature.
Prediction and Correlation of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic properties, which can aid in the interpretation of experimental data.
NMR Chemical Shifts: Theoretical calculations can provide predicted ¹H and ¹³C NMR chemical shifts. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. The predicted shifts for this compound would be influenced by the electron-donating methyl group and the electron-withdrawing fluorine atom.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 125.4 |
| C3 | 102.1 |
| C3a | 128.9 |
| C4 | 115.8 |
| C6 | 158.2 (JC-F ≈ 240 Hz) |
| C7 | 118.5 (JC-F ≈ 25 Hz) |
| C7a | 145.3 |
| CH3 | 15.7 |
Vibrational Frequencies: The infrared (IR) spectrum can be simulated by calculating the vibrational frequencies. These calculations can help in assigning the observed experimental bands to specific molecular vibrations. Key vibrational modes for this compound would include the N-H stretch of the pyrrole ring, C-H stretches of the aromatic rings and the methyl group, and the C-F stretching vibration.
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects
Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in a solvent, providing insights into solvation effects and dynamics. mdpi.com MD simulations can reveal how solvent molecules arrange around the solute and how this organization influences the solute's conformation and properties. For instance, in a protic solvent like water, hydrogen bonding between the solvent and the nitrogen atoms and the N-H group of the solute would be a key interaction to investigate. These simulations can also be used to calculate properties such as the radial distribution function to understand the solvation shell structure.
Reaction Mechanism Elucidation and Transition State Modeling
Detailed computational and theoretical studies specifically elucidating the reaction mechanisms and modeling the transition states for the synthesis of This compound are not extensively available in the public domain. General computational methods, such as Density Functional Theory (DFT), are commonly employed to investigate the synthesis of related heterocyclic compounds like pyrrolopyridines and pyrrolopyrimidines. researchgate.net These studies often explore optimized geometries, electronic properties, and reaction pathways. researchgate.netnih.gov
For analogous heterocyclic systems, theoretical calculations have been used to model reaction mechanisms, such as those involved in multi-component syntheses or cross-coupling reactions. nih.govnih.govmdpi.com These computational models can provide valuable insights into the energetics of different reaction pathways, helping to identify the most plausible mechanism. For instance, in the synthesis of related pyrrolo[2,3-c]pyridines, DFT calculations have been used to determine the favored isomeric product by modeling the condensation reaction mechanism. rsc.org
While direct research on the target compound is scarce, the principles from computational studies on similar structures would likely be applied. Such an investigation would typically involve:
Mapping Potential Energy Surfaces: To identify reactants, intermediates, transition states, and products.
Calculating Activation Energies: To determine the kinetic feasibility of proposed reaction steps.
Analyzing Molecular Orbitals: To understand the electronic interactions that govern the reaction.
Without specific studies on This compound , any discussion on its reaction mechanism from a computational standpoint remains speculative and would be based on extrapolations from the broader class of azaindole derivatives. researchgate.net
Applications in Advanced Organic Synthesis and Chemical Biology Research Non Clinical Focus
6-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine as a Synthetic Building Block
The 1H-pyrrolo[3,2-c]pyridine core, exemplified by this compound, is a privileged scaffold in medicinal chemistry and organic synthesis. Halogenated derivatives, in particular, are pivotal intermediates that unlock a wide array of synthetic transformations, facilitating the construction of elaborate molecular architectures.
Construction of Complex Polycyclic Heterocyclic Systems
The 1H-pyrrolo[3,2-c]pyridine framework is frequently employed as a foundational element for the synthesis of more complex, polycyclic heterocyclic systems. Synthetic strategies often involve the use of a bromo-substituted precursor, such as 6-bromo-1H-pyrrolo[3,2-c]pyridine, which can be synthesized from commercially available starting materials like 2-bromo-5-methylpyridine (B20793) through a multi-step sequence involving oxidation, nitration, and reductive cyclization nih.gov.
This bromo-intermediate is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions nih.govnih.gov. These reactions allow for the facile introduction of various aryl, heteroaryl, or alkynyl groups at the 6-position of the pyrrolopyridine ring. This approach provides a robust and modular route to complex molecules. For instance, the Suzuki coupling between a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate and a corresponding arylboronic acid is a key step in generating 6-aryl-substituted derivatives nih.gov. Similarly, Sonogashira coupling can be used to introduce alkynes, which can then undergo further cyclization reactions to form fused polycyclic systems nih.gov. The presence of the fluorine atom in this compound would similarly influence the reactivity and allow for its use in analogous synthetic strategies.
Development of Diverse Compound Libraries
The synthetic accessibility and reactivity of halogenated 1H-pyrrolo[3,2-c]pyridines make them ideal building blocks for the generation of diverse compound libraries for high-throughput screening and chemical biology studies nih.gov. The versatility of palladium-catalyzed cross-coupling reactions allows for the rapid assembly of a large number of analogues from a common intermediate.
By varying the coupling partner (e.g., different boronic acids in a Suzuki reaction or various anilines in a Buchwald-Hartwig amination), chemists can systematically modify the substituents on the pyrrolopyridine core nih.gov. This modular approach enables the exploration of the structure-activity relationship (SAR) of a given molecular scaffold against a biological target. A general synthetic strategy involves the palladium-mediated displacement of a 6-bromo substituent with an appropriate aniline to yield a library of 6-anilino-1H-pyrrolo[3,2-c]pyridines nih.gov. The this compound scaffold is well-suited for such library synthesis, providing a platform for creating collections of novel compounds for biological evaluation.
Exploration as a Chemical Probe in In Vitro Biochemical and Cellular Assays
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been extensively investigated as chemical probes to study various biological processes in vitro. Their ability to interact with specific macromolecules makes them useful tools for target validation and pathway elucidation.
Use in Enzyme Inhibition Studies with Isolated Targets (e.g., Kinases)
The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a potent core for the design of enzyme inhibitors, particularly for protein kinases. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases. Derivatives of this scaffold have been identified as potent inhibitors of Monopolar Spindle 1 (MPS1), a kinase that plays a crucial role in the spindle assembly checkpoint during mitosis nih.govacs.org.
In vitro enzymatic assays are used to determine the potency of these compounds against the isolated kinase domain. The inhibitory activity is typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Structure-based design has led to the optimization of 1H-pyrrolo[3,2-c]pyridine derivatives with significant potency and selectivity for MPS1 nih.gov.
| Compound | Modifications on Pyrrolopyridine Core | MPS1 IC₅₀ (μM) | Reference |
|---|---|---|---|
| Compound 8 | 6-(3,4-dimethoxyanilino)-2-(1-methyl-1H-pyrazol-4-yl) | 0.025 | nih.govacs.org |
| CCT251455 (Compound 65) | 6-((4-(1-methyl-1H-imidazol-5-yl)phenyl)amino)-2-(1-methyl-1H-pyrazol-4-yl) | 0.003 | nih.govacs.org |
Ligand Binding Studies with Purified Macromolecules (e.g., Proteins, Nucleic Acids)
To understand how 1H-pyrrolo[3,2-c]pyridine-based inhibitors interact with their targets, ligand binding studies are performed with purified macromolecules. Techniques such as X-ray crystallography and molecular docking are employed to elucidate the specific binding mode and key interactions between the compound and the protein.
For example, a crystal structure of the MPS1 kinase domain in complex with a 1H-pyrrolo[3,2-c]pyridine inhibitor revealed that the compound binds in the ATP-binding pocket, stabilizing an inactive conformation of the enzyme nih.gov. In another context, molecular modeling studies have shown that 1H-pyrrolo[3,2-c]pyridine derivatives designed as anticancer agents can bind to the colchicine site of β-tubulin. The modeling suggested that the scaffold interacts with key residues such as Thrα179 and Asnβ349 through hydrogen bonds, explaining its mechanism of action at a molecular level nih.gov. These studies are crucial for structure-based drug design, allowing for the rational optimization of inhibitor potency and selectivity.
Cell-Based Phenotypic Screening for Biological Pathway Modulation (e.g., Tubulin Polymerization)
Beyond isolated enzyme assays, the 1H-pyrrolo[3,2-c]pyridine scaffold is used in cell-based phenotypic screens to assess its impact on biological pathways within a cellular context. A significant application has been in the development of inhibitors of tubulin polymerization, a key process in cell division nih.gov. Microtubules, formed by the polymerization of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle.
A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were designed as rigid analogues of combretastatin A-4 (a known tubulin inhibitor) and evaluated for their biological effects. In vitro tubulin polymerization assays demonstrated that these compounds potently inhibit microtubule formation. Further cellular assays, such as immunofluorescence staining, confirmed that the compounds disrupt the microtubule network in cancer cells nih.gov. This disruption leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death). The antiproliferative activity of these compounds was evaluated against various human cancer cell lines, with some derivatives showing potent effects at nanomolar concentrations nih.gov.
| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |
|---|---|---|---|
| HeLa | Cervical Cancer | 0.12 | nih.gov |
| SGC-7901 | Gastric Cancer | 0.15 | nih.gov |
| MCF-7 | Breast Cancer | 0.21 | nih.gov |
Based on a thorough review of the scientific literature, there is no available research data specifically detailing the applications of the chemical compound “this compound” in the areas outlined in your request. The search for academic studies on its use in advanced organic synthesis, structure-activity relationship (SAR) studies, in vitro binding assessments, or as an analytical or fluorescent probe did not yield any specific results for this particular molecule.
The existing research on related compounds, such as other derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold or its isomers, cannot be substituted to address your query, as the specific placement of the fluoro and methyl groups is critical to the compound's chemical properties and biological interactions. Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of your request for content solely on “this compound.”
Conclusion and Future Research Directions
Unresolved Questions and Emerging Challenges in Pyrrolo[3,2-c]pyridine Chemistry
Despite the promising biological activities of pyrrolo[3,2-c]pyridines, several challenges and unanswered questions remain. A primary hurdle is the development of synthetic methodologies that allow for the precise and efficient functionalization of the pyrrolopyridine core. chim.it The synthesis of specific isomers and substituted derivatives can be complex, often requiring multi-step procedures with modest yields.
A significant challenge lies in achieving selectivity for specific kinase targets. Due to the conserved nature of the ATP-binding site across many kinases, achieving high selectivity remains a critical obstacle in the development of kinase inhibitors to minimize off-target effects. Further research is needed to understand the structure-activity relationships that govern the selectivity of pyrrolo[3,2-c]pyridine derivatives. The introduction of specific substituents, such as the fluoro and methyl groups in 6-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine, is a strategy to enhance selectivity, but the precise effects of these substitutions are not yet fully elucidated.
Promising Avenues for Future Synthetic Methodologies and Derivatization
Future synthetic efforts in the field of pyrrolo[3,2-c]pyridines are likely to focus on the development of more efficient and versatile synthetic routes. Modern synthetic techniques, including microwave-assisted synthesis and multicomponent reactions, are being explored to streamline the production of these complex heterocyclic systems. africanjournalofbiomedicalresearch.com These methods offer the potential for rapid library synthesis, facilitating the exploration of a wider range of derivatives.
The functionalization of the pyrrolopyridine nucleus through C-H activation is an emerging area of interest. nih.gov This approach allows for the direct introduction of functional groups onto the heterocyclic core, avoiding the need for pre-functionalized starting materials and thereby increasing synthetic efficiency. The development of novel catalytic systems, including those based on transition metals, will be crucial for advancing these methodologies. nbuv.gov.ua Such advancements will enable a more systematic exploration of the chemical space around the this compound scaffold, leading to the identification of derivatives with optimized properties.
Prospects for Advanced Computational and Mechanistic Studies
Computational chemistry is poised to play an increasingly important role in the study of pyrrolo[3,2-c]pyridines. Molecular docking and dynamics simulations can provide valuable insights into the binding modes of these compounds with their biological targets, such as kinases. tandfonline.com These computational models can help rationalize observed structure-activity relationships and guide the design of new derivatives with improved potency and selectivity.
Furthermore, quantum chemical calculations can be employed to investigate the electronic properties and reactivity of the pyrrolo[3,2-c]pyridine nucleus. Such studies can aid in understanding reaction mechanisms and predicting the regioselectivity of synthetic transformations. As computational methods become more sophisticated and accessible, their integration into the research workflow will accelerate the discovery and development of new pyrrolo[3,2-c]pyridine-based therapeutics.
Broader Impact on Heterocyclic Chemistry and Chemical Biology Disciplines
The study of pyrrolo[3,2-c]pyridines and other azaindoles contributes significantly to the broader fields of heterocyclic chemistry and chemical biology. The development of novel synthetic methods for these scaffolds expands the toolkit available to synthetic chemists for the construction of complex nitrogen-containing heterocycles. nbuv.gov.ua These methodologies often have applications beyond the synthesis of pyrrolopyridines, impacting the synthesis of other important heterocyclic systems.
In the realm of chemical biology, pyrrolo[3,2-c]pyridine derivatives serve as valuable chemical probes for studying the function of various enzymes, particularly kinases. nih.gov By providing selective inhibitors, these compounds enable researchers to dissect the roles of specific kinases in cellular signaling pathways, contributing to a deeper understanding of fundamental biological processes. The insights gained from studying the interactions of these compounds with their biological targets can also inform the design of inhibitors for other enzyme families, thus having a ripple effect across the field of drug discovery. nih.govmdpi.com
Q & A
Basic: What are the established synthetic routes for 6-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine?
The synthesis typically involves fluorination of a pre-functionalized pyrrolopyridine scaffold. Key steps include:
- Fluorination : Use of fluorinating agents like Selectfluor® (1.5 eq.) in acetonitrile/ethanol at 70°C, yielding ~29% after column chromatography . Alternative methods employ potassium fluoride (KF) in dimethyl sulfoxide (DMSO) for introducing fluorine .
- Methylation : Methyl groups can be introduced via nucleophilic substitution or Pd-catalyzed coupling. For example, NaH and methyl iodide in THF at 0°C to room temperature .
- Purification : Silica gel column chromatography (DCM/EA gradients) or recrystallization from methanol .
Advanced: How can researchers optimize the fluorination step to improve yields?
Low yields (~29%) in fluorination (e.g., using Selectfluor®) may arise from competing side reactions or incomplete substrate activation. Optimization strategies include:
- Catalyst Screening : Pd(OAc)₂ with TPPTS ligand in MeCN/water mixtures improves regioselectivity .
- Solvent Effects : Polar aprotic solvents like DMF enhance fluorination efficiency .
- Temperature Control : Gradual heating (e.g., 70°C to 100°C) minimizes decomposition .
Contrasting methods (Selectfluor® vs. KF) suggest trade-offs between yield and purity, necessitating reaction monitoring via ¹⁹F NMR .
Basic: What spectroscopic techniques confirm the structure of this compound?
Key analytical methods:
- ¹H NMR : Aromatic protons appear as doublets (δ 7.23–8.21 ppm, J = 4.7–5.3 Hz) .
- ¹⁹F NMR : Fluorine signals at δ -172.74 ppm (DMSO-d₆) confirm substitution .
- HRMS : Exact mass validation (e.g., [M+H]⁺ calculated within 0.3 ppm error) .
| Proton Position | δ (ppm) | Multiplicity |
|---|---|---|
| H-5 | 7.23 | d (J=4.7 Hz) |
| H-6 | 8.21 | d (J=5.3 Hz) |
Advanced: How to resolve contradictory biological activity data for pyrrolo[3,2-c]pyridine derivatives?
Discrepancies in tumor targeting vs. kinase inhibition (e.g., VEGFR vs. CDK4/6 ) may arise from:
- Assay Variability : Replicate studies across cell lines (e.g., HeLa vs. MCF-7) to confirm target specificity.
- Off-Target Effects : Use competitive binding assays or CRISPR-edited cell models to rule out non-specific interactions.
- Structural Analogues : Compare methyl/fluoro substitution patterns (e.g., 7-methyl vs. 3-trifluoromethyl derivatives ).
Basic: How do fluorine and methyl groups affect physicochemical properties?
- Solubility : Fluorine enhances hydrophilicity (logP reduction by ~0.5 units), while methyl groups increase lipophilicity .
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, extending half-life in vitro .
- Crystallinity : Methyl groups improve crystal lattice stability, aiding purification .
Advanced: Challenges in SAR for fluorinated pyrrolopyridines?
- Steric Hindrance : Methyl groups at position 7 may block binding to flat kinase domains (e.g., FGFR2 ).
- Electronic Effects : Fluorine’s electron-withdrawing nature alters π-π stacking in protein pockets. Use DFT calculations to map electrostatic potentials .
- Data Integration : Combine docking studies (e.g., AutoDock Vina) with kinetic binding assays (SPR/ITC) .
Basic: Effective purification methods for isolating the compound?
- Column Chromatography : Silica gel with DCM/EA (1:1) eluent removes polar byproducts .
- Recrystallization : Methanol/water mixtures yield high-purity crystals (>95%) .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve enantiomeric impurities .
Advanced: Computational prediction of biological targets?
- Molecular Docking : Use PyMOL or Schrödinger Suite to model interactions with kinase ATP-binding sites (e.g., VEGFR2 PDB: 4ASD) .
- Pharmacophore Mapping : Align fluorinated derivatives with known inhibitors (e.g., imatinib’s benzamide motif) .
- MD Simulations : GROMACS simulations (50 ns) assess binding stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
